1-(3,4-Dimethoxybenzyl)guanidine

Description

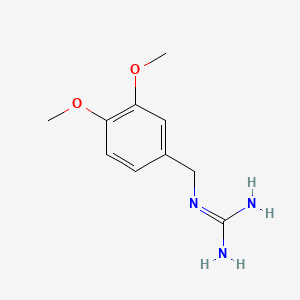

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPOSQDIXGOFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C(N)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274883 | |

| Record name | 1-(3,4-Dimethoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-43-1 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methyl]guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxybenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Benzylguanidines

Established Synthetic Pathways for N-Substituted Guanidines

The construction of the guanidine (B92328) functionality onto a benzylamine (B48309) core can be achieved through several established methods. These approaches vary in their reaction conditions, scope, and the nature of the guanylating agent employed.

Direct Guanylation Approaches

A prevalent method for the synthesis of N-substituted guanidines involves the direct guanylation of a primary amine. This is often accomplished using activated guanylating agents. One such reagent is S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea. This reagent reacts with amines, such as in the synthesis of various benzylguanidine derivatives, to form a protected guanidine intermediate. mdpi.com The Boc (tert-butoxycarbonyl) protecting groups can then be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final guanidine salt. mdpi.com This method is advantageous due to the stability of the Boc-protected intermediate and the generally high yields of the final deprotection step. mdpi.com

Another direct approach involves the reaction of an amine with 2-methyl-2-thiopseudourea sulfate. umich.edu This classical method has been utilized for the synthesis of aralkylguanidines. umich.edu Furthermore, solid-phase synthesis techniques have been developed for the preparation of N,N'-disubstituted guanidines. lookchem.com These methods often utilize a resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea, which reacts with alcohols under Mitsunobu conditions. lookchem.com The resulting guanidines are then cleaved from the resin by treatment with ammonia (B1221849) or primary amines. lookchem.com

Guanylation of secondary amines with 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of triethylamine (B128534) and mercury (II) chloride is another effective strategy. nih.gov This reaction leads to the formation of Boc-protected guanidines, which can be subsequently deprotected. nih.gov

| Guanylating Agent | Amine Substrate | Key Features |

| S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea | Primary amines (e.g., benzylamines) | Forms stable Boc-protected intermediates; deprotection with acid yields the guanidine salt. mdpi.com |

| 2-Methyl-2-thiopseudourea sulfate | Primary amines (e.g., aralkylamines) | A classical method for synthesizing aralkylguanidines. umich.edu |

| Resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea | Alcohols (via Mitsunobu reaction) | Enables solid-phase synthesis of mono- and N,N'-bisalkylated guanidines. lookchem.com |

| 1,3-Bis(tert-butoxycarbonyl)-2-methylisothiourea | Secondary amines | Requires the presence of a promoter like mercury (II) chloride. nih.gov |

Strategies Involving Benzyl (B1604629) Cyanamides and Dimerization Processes

An alternative synthetic route to guanidines involves the use of benzyl cyanamides as precursors. For instance, N-benzyl cyanamides can undergo a [4+2] annulation reaction with 2-amino aryl ketones, mediated by hydrochloric acid, to produce 2-aminoquinazoline (B112073) derivatives. researchgate.netresearchgate.net This reaction highlights the utility of the cyanamide (B42294) group in constructing more complex heterocyclic systems.

Furthermore, the reaction of benzylamine with cyanamide in refluxing 1-butanol (B46404) is a known method for producing benzylguanidine. umich.edu This reaction can be driven to completion, and the basic nature of the resulting benzylguanidine allows for purification by extraction at a specific pH. umich.edu

Synthesis of 1-(3,4-Dimethoxybenzyl)guanidine and Related Hemisulfate Salts

The specific synthesis of this compound can be achieved through the general methods described above, starting from 3,4-dimethoxybenzylamine. The resulting guanidine is a strong base and is often isolated and handled as a salt. A common salt form is the hemisulfate salt. sigmaaldrich.com The formation of the hemisulfate salt involves treating the free base of this compound with sulfuric acid. This provides a stable, crystalline solid that is easier to handle and purify than the free base.

Role of the 3,4-Dimethoxybenzyl Moiety in Organic Synthesis

The 3,4-dimethoxybenzyl (DMB) group is not only a key structural component of the target molecule but also serves as a versatile functional group in its own right within the broader context of organic synthesis.

Application as a Protecting Group in Complex Molecule Synthesis

The electron-rich nature of the 3,4-dimethoxybenzyl group makes it a valuable protecting group for various functionalities, particularly nitrogen atoms.

Protection of γ-Lactam Nitrogen: In the synthesis of complex molecules containing an isoindolinone ring, the secondary amide (γ-lactam) moiety can present solubility challenges due to its high polarity. clockss.org The 3,4-dimethoxybenzyl group has been successfully employed as a protecting group for the γ-lactam nitrogen, improving solubility and facilitating subsequent chemical transformations. clockss.orgcrossref.org This protecting group is stable under general acidic and alkaline conditions. clockss.org A significant advantage of the DMB group is its selective removal under mild conditions using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), even in the presence of other benzyl-type protecting groups. clockss.orgcrossref.org

Protection of Cyclic Guanidines: The DMB group's utility extends to the protection of cyclic guanidines. Its ability to be selectively cleaved under specific oxidative conditions while remaining stable to other reagents makes it a useful tool in the multi-step synthesis of complex natural products and their analogs. In the context of peptide synthesis, the related 2,4-dimethoxybenzyl group has been used to protect the amide side chains of glutamine and asparagine. wustl.edu

Protection of Thiols: The 3,4-dimethoxybenzyl group also serves as an effective protecting group for thiols, enhancing the solubility and stability of the precursor molecules. sciopen.com This is particularly useful in the formation of self-assembled monolayers of aromatic thiolates. sciopen.com

Integration as a Key Structural Unit in Precursor and Analog Synthesis

Beyond its role as a protecting group, the this compound scaffold is a valuable building block for the synthesis of more elaborate molecules, notably pyrimidine (B1678525) derivatives.

Advanced Chemical Transformations and Derivatization Strategies

The benzylguanidine scaffold, exemplified by this compound, serves as a versatile platform for extensive chemical modification. Advanced synthetic strategies enable the targeted alteration of both the guanidine core and the benzyl moiety, as well as the construction of more complex molecular architectures. These transformations are crucial for developing diverse analogs and exploring their chemical properties.

Modification of the Guanidine Core for Analog Generation

The guanidine group of a benzylguanidine is a key site for chemical modification, allowing for the generation of a wide array of structural analogs. The reactivity of the nitrogen atoms in the guanidine core can be precisely controlled to introduce various substituents, thereby altering the group's steric and electronic properties.

Common strategies for modifying the guanidine core involve N-alkylation and N-acylation. These transformations are typically accomplished by reacting a suitable amine precursor, such as 3,4-dimethoxybenzylamine, with specialized guanidinylating agents that already contain the desired modifications. For instance, precursors like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used for the synthesis of alkylated guanidines. This approach allows for the transfer of a pre-modified guanidine group to the primary amine. Similarly, acylated guanidine derivatives can be prepared using acylated versions of N-Boc-S-methylisothiourea. These methods provide a controlled and efficient route to analogs with tailored substitutions on the guanidine nitrogen atoms.

Another advanced modification involves incorporating the guanidine functionality into a larger biomolecular scaffold, such as a nucleic acid analog. In one such strategy, a phosphoryl guanidine group can be formed by the oxidation of a polymer-supported dinucleoside 2-cyanoethyl phosphite (B83602) with iodine in the presence of 1,1,3,3-tetramethylguanidine. This reaction results in a dinucleotide with an internucleoside tetramethyl phosphoryl guanidine (Tmg) group, which is stable under standard solid-phase DNA synthesis conditions. This demonstrates the potential for integrating benzylguanidine-like structures into complex oligomers.

| Transformation Type | Precursor/Reagent | Purpose |

| N-Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Introduces alkyl groups to the guanidine core. |

| N-Acylation | Acylated N-Boc-S-methylisothiourea | Introduces acyl groups to the guanidine core. |

| Phosphoryl Guanidine Formation | 1,1,3,3-Tetramethylguanidine / Iodine | Creates charge-neutral nucleic acid analogs. |

Arylation and Other Substitutions on the Benzyl Moiety

Modifying the aromatic benzyl ring of this compound is a key strategy for generating analogs with diverse properties. While direct substitution on the pre-formed benzylguanidine can be challenging, a more common and versatile approach involves synthesizing the target compound from an already substituted benzyl precursor. This allows for the introduction of a wide variety of functional groups at different positions on the phenyl ring.

The synthesis of substituted benzylguanidines typically starts with a corresponding substituted benzylamine or, in some cases, a substituted aminomethylphenol. nih.gov For example, to create analogs of this compound with additional or different substituents, one would begin with the appropriately substituted 3,4-dimethoxybenzylamine. This precursor is then subjected to a guanidinylation reaction, often using reagents like Boc-protected S-methylisothiourea, to install the guanidine group. nih.gov

This modular approach has been used to synthesize benzylguanidines with various substituents, including alkylating groups. For instance, hybrid molecules have been created by attaching a melphalan-like alkylating group, (Cl-CH2-CH2-)2N-, to either the meta- or para-position of the benzylguanidine scaffold. nih.gov This demonstrates the feasibility of incorporating complex and reactive functionalities onto the benzyl moiety to create structurally diverse analogs.

| Starting Material | Key Reagent | Resulting Structure | Reference |

| Substituted Benzylamine | Boc-protected S-methylisothiourea | Benzylguanidine with desired ring substitution | nih.gov |

| Substituted Aminomethylphenol | Benzyl Halide (for benzylation) | Benzylguanidine with ether-linked ring substituents | nih.gov |

| Benzylamine Precursor | Melphalan-like alkylating agent | Benzylguanidine with a covalently attached alkylating group | nih.gov |

Formation of Polycyclic Guanidine Structures

Acyclic benzylguanidines like this compound can serve as precursors for the synthesis of complex polycyclic guanidine-containing compounds. These intricate structures are of significant interest due to their presence in various natural products. nih.gov

One general and effective method for constructing bicyclic guanidines involves the reaction of an acyclic guanidine with a triamine. google.com This condensation reaction forms a new ring system that incorporates the original guanidine carbon atom. For example, a reagent like this compound could theoretically be contacted with a suitable triamine to provide a polycyclic guanidine compound, where the dimethoxybenzyl group remains as a substituent on one of the guanidine nitrogens. google.com

More advanced methods for forming polycyclic guanidines involve cyclocondensation reactions. These reactions can proceed through the generation of reactive intermediates such as N-amidinyliminium ions. nih.gov These ions, generated from precursors like α-(phenylthio)amidines, can react with dienes or styrenes to form hexahydropyrrolo[1,2-c]pyrimidines, which are a class of polycyclic guanidines. nih.gov While not specifically demonstrated with this compound, these synthetic routes represent powerful strategies for converting simple benzylguanidines into complex, multi-ring systems. nih.govnih.gov

| Synthetic Strategy | Reactants | Product Type |

| Condensation | Acyclic Guanidine + Triamine | Bicyclic Guanidine |

| Cyclocondensation | N-Amidinyliminium Ion + Diene/Styrene | Polycyclic Guanidine (e.g., hexahydropyrrolo[1,2-c]pyrimidine) |

Synthesis of Aminoguanidine (B1677879) Hydrazone Derivatives

Aminoguanidine hydrazone derivatives represent a significant class of compounds accessible from benzylguanidine precursors, specifically from the corresponding aldehydes. The synthesis of a 1-(3,4-dimethoxybenzylidene)aminoguanidine would start not from the benzylguanidine itself, but from 3,4-dimethoxybenzaldehyde (B141060).

The general and widely used method for preparing these derivatives is the condensation reaction between an aldehyde and an aminoguanidine salt, such as aminoguanidine hydrochloride or aminoguanidine bicarbonate. nih.govnih.gov The reaction is typically carried out in a protic solvent like methanol, often under reflux conditions, to drive the formation of the hydrazone C=N bond. nih.gov

For the specific synthesis of a derivative related to this compound, one would react 3,4-dimethoxybenzaldehyde with aminoguanidine bicarbonate. nih.gov The process involves mixing the aldehyde with a slight excess of the aminoguanidine salt in methanol. nih.gov The reaction can be facilitated by the addition of a catalytic amount of acid, or in some cases, simply by heating. nih.gov The resulting aminoguanidine hydrazone product often precipitates from the reaction mixture upon cooling or after basification and can be isolated through filtration. nih.gov This straightforward and efficient method allows for the generation of a diverse library of aminoguanidine hydrazones from various substituted benzaldehydes.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| 3,4-Dimethoxybenzaldehyde | Aminoguanidine Bicarbonate | Methanol, 80 °C | 1-(3,4-Dimethoxybenzylidene)aminoguanidine | nih.gov |

| Substituted Aldehyde/Ketone | Aminoguanidine Hydrochloride | Methanol, Reflux | Corresponding Aminoguanidine Hydrazone | nih.gov |

Spectroscopic and Structural Characterization in Advanced Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(3,4-Dimethoxybenzyl)guanidine, ¹H NMR would identify the number of unique proton environments, their electronic surroundings, and spin-spin coupling interactions with neighboring protons. This allows for the mapping of protons on the dimethoxybenzyl group and the guanidine (B92328) moiety. Concurrently, ¹³C NMR spectroscopy would reveal the number of distinct carbon atoms and their hybridization states, confirming the carbon skeleton of the molecule.

Despite extensive searches, specific, publicly available ¹H and ¹³C NMR spectral data (chemical shifts, coupling constants) for this compound could not be located in the researched literature. Typically, such data is presented in tabular format to detail the structural assignment of each resonance.

Predicted ¹H and ¹³C NMR Data Table (Note: The following table is a representation of how experimental data would be presented and is based on typical chemical shifts for similar structural motifs. It is not based on actual experimental results for this specific compound.)

| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic CH | 6.7-6.9 | m | 3H, Ar-H |

| Methylene (B1212753) CH₂ | 4.2-4.4 | s or d | 2H, Ar-CH₂-N |

| Methoxy (B1213986) OCH₃ | 3.8-3.9 | s | 6H, 2 x -OCH₃ |

| Guanidine NH/NH₂ | 5.0-7.5 | br s | 4H, -NH-C(NH)(NH₂) |

| ¹³C NMR (Carbon) | Predicted δ (ppm) | Assignment |

| Guanidine C=N | 157-159 | C=N |

| Aromatic C-O | 148-150 | C3-O, C4-O |

| Aromatic C-H/C-C | 111-132 | Ar-C |

| Methoxy OCH₃ | 55-57 | -OCH₃ |

| Methylene CH₂ | 45-47 | Ar-CH₂-N |

Mass Spectrometry Techniques (HRMS, ESI-TOF) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements.

For this compound, the theoretical monoisotopic mass is 209.116427 g/mol . epa.gov An HRMS analysis would aim to find an experimental mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that closely matches the calculated value of 210.12370. This confirmation is a key indicator of a successful synthesis and provides strong evidence for the compound's molecular formula. The technique is also highly sensitive to impurities, which would appear as additional signals in the mass spectrum, thus allowing for purity assessment.

Mass Spectrometry Data Table

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O₂ | epa.gov |

| Average Mass | 209.249 g/mol | epa.gov |

| Monoisotopic Mass | 209.116427 g/mol | epa.gov |

| Calculated m/z for [M+H]⁺ | 210.12370 | Calculated |

Infrared Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching in the guanidine group (typically broad bands in the 3100-3500 cm⁻¹ region), C-N stretching, C=N imine stretching (around 1650 cm⁻¹), aromatic C-H and C=C stretching, and C-O stretching from the methoxy groups. Shifts in the N-H stretching frequencies can also provide valuable information about intra- and intermolecular hydrogen bonding patterns.

Specific experimental IR spectra for this compound are not available in the public domain based on the conducted research.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming its connectivity and revealing its solid-state conformation. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding networks involving the guanidine group, which are crucial for understanding the compound's physical properties.

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For guanidine (B92328) derivatives, methods like Density Functional Theory (DFT) are employed to understand the distribution of electrons, bond characteristics, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of a compound's reactivity. aun.edu.eg

Studies on similar guanidine-containing structures have utilized quantum chemical methods such as MNDO-PM3 and AMI to determine the preferred tautomeric forms and the nature of the basic center. researchgate.net For instance, in N,N'-diphenylguanidine, calculations have shown a preference for an asymmetric tautomer with a C=N- basic center. researchgate.net Such calculations for 1-(3,4-dimethoxybenzyl)guanidine would provide valuable information on its electronic properties, including the charge distribution on the guanidinium (B1211019) group and the influence of the 3,4-dimethoxybenzyl moiety. The calculated Mulliken charges can reveal the most electropositive and electronegative centers within the molecule, offering clues about potential sites for intermolecular interactions. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Guanidine Derivative

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Gap | Varies | Indicates chemical reactivity and kinetic stability. |

| Mulliken Charge on N atoms | Negative | Highlights the nucleophilic character of the nitrogen atoms. researchgate.net |

| Mulliken Charge on C (guanidinium) | Positive | Indicates the electrophilic character of the central carbon. researchgate.net |

This table is illustrative and based on general findings for guanidine derivatives. Specific values for this compound would require dedicated calculations.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating how a ligand, such as this compound, might interact with a biological target. nih.gov These methods can predict the binding pose of a ligand within a protein's active site and assess the stability of the resulting complex over time. nih.govfrontiersin.org

The process typically involves docking the ligand into the target protein's binding site, followed by MD simulations to observe the dynamic behavior of the ligand-protein complex. nih.govfrontiersin.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound state. nih.gov For guanidinium-containing compounds, the guanidinium group often plays a crucial role in forming salt bridges with acidic residues like aspartate or glutamate (B1630785) in the protein's active site. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to estimate the binding free energy of the ligand-protein complex. nih.gov

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., pKa, hydrogen bonding potential)

Computational methods are frequently used to predict key physicochemical properties that influence a molecule's biological activity, such as its pKa and hydrogen bonding potential. The pKa of the guanidinium group is particularly important as it determines its protonation state at physiological pH. Guanidinium groups are strongly basic, with a typical pKa around 13.5, meaning they are predominantly protonated and positively charged under physiological conditions. nih.gov

Recent studies have demonstrated the use of ab initio calculations of gas-phase equilibrium bond lengths to predict the aqueous pKa values of guanidine-containing compounds with a high degree of accuracy. nih.govmanchester.ac.ukmanchester.ac.uk These models establish linear relationships between specific bond lengths within the guanidine moiety and the experimental pKa, offering a powerful predictive tool. nih.govmanchester.ac.uk The hydrogen bonding potential of this compound is also a critical factor in its biological interactions. The guanidinium group is a strong hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups on a biological target.

Computational Analysis of Conformational Preferences and Stereochemistry

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Computational methods, such as DFT calculations, are employed to analyze the conformational landscape of flexible molecules like this compound. researchgate.netd-nb.infonih.gov These analyses can identify the lowest energy conformers and the energy barriers between them.

For this compound, conformational flexibility exists around the single bonds connecting the benzyl (B1604629) group to the guanidinium moiety. Understanding the preferred spatial arrangement of the dimethoxybenzyl ring relative to the guanidinium group is essential for predicting how the molecule will fit into a binding site. Computational studies can provide insights into the relative energies of different conformers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. researchgate.netd-nb.info

Investigation of Bioisosteric Replacements and Macrostere Concepts (e.g., "deltic guanidinium")

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to improve the pharmacological profile of a compound. researchgate.net The guanidinium group, with its high basicity and planar, charge-delocalized structure, presents a challenge for bioisosteric replacement. nih.gov

A novel concept in this area is the "macrostere," where a functional group is replaced by a larger analogue that retains key features. The "deltic guanidinium" ion, a trisaminocyclopropenium ion, has been proposed as a macrostere of the guanidinium ion. nih.govresearchgate.net This macrostere is larger than the guanidinium ion but maintains its positive charge, planarity, and hydrogen-bonding capabilities. nih.govresearchgate.net Computational studies comparing the properties of guanidinium and deltic guanidinium ions have shown that the deltic guanidinium has a higher pKa (around 15.5) but is also expected to remain fully protonated under physiological conditions. nih.gov The investigation of such bioisosteres for the guanidinium moiety in this compound could lead to new derivatives with altered properties.

Table 2: Comparison of Guanidinium and Deltic Guanidinium Properties

| Property | Guanidinium | Deltic Guanidinium | Reference |

| Structure | Planar Y-shaped | Planar triangular | nih.gov |

| pKa (aqueous) | ~13.5 | ~15.5 | nih.gov |

| Key Features | High basicity, hydrogen bond donor, stable cation | Retains essential features of guanidinium, larger size | nih.gov |

This table summarizes key comparative data from the literature.

Structure Activity Relationship Sar and Rational Design of 1 3,4 Dimethoxybenzyl Guanidine Analogs

Impact of Substituents on the Benzyl (B1604629) Moiety on Biological Activity

The nature and position of substituents on the benzyl ring of 1-(3,4-dimethoxybenzyl)guanidine analogs play a critical role in determining their biological activity. The electron-donating or electron-withdrawing properties, as well as the steric bulk of these substituents, can significantly alter the compound's interaction with its biological target.

Research into various benzylguanidine analogs has demonstrated the profound impact of these substitutions. For instance, in a series of benzyl guanidine (B92328) derivatives, the introduction of a 2-chloro-3-(trifluoromethyl) substituent on the benzyloxy moiety resulted in a compound with potent antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov This suggests that specific electron-withdrawing groups in particular positions can enhance antimicrobial efficacy.

Conversely, a study on benzylguanidines as potential weight-reducing agents found that a 4-chloro substituent on the benzyl ring yielded a lead compound with significant effects in multiple mouse models. researchgate.net This highlights that even a single halo-substitution can confer potent biological activity. Further illustrating the importance of the substitution pattern, another study revealed that incorporating two trifluoromethyl (-CF3) groups into a phenyl-guanidine derivative increased its activity against Gram-positive bacterial strains, a phenomenon attributed to enhanced bioavailability due to increased lipophilicity. mdpi.com

The dimethoxy substitution, as seen in the parent compound, also confers specific properties. While detailed direct comparisons with dichloro and trifluoromethyl analogs in the same study are not always available, the collective evidence underscores that the electronic and steric profile of the benzyl moiety is a key determinant of the pharmacological outcome.

Below is a data table summarizing the impact of different benzyl substituents on the biological activity of guanidine derivatives based on various studies.

Table 1: Impact of Benzyl Substituents on Biological Activity of Guanidine Analogs

| Substituent | Observed Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethoxy | Serves as a core structure for analogs with various biological activities. | nih.gov |

| 4-Chloro | Significant weight-reducing properties in mouse models. | researchgate.net |

| 2-Chloro-3-(trifluoromethyl) | Potent antibacterial activity against S. aureus and E. coli. | nih.gov |

| Bis-Trifluoromethyl | Increased activity against Gram-positive bacteria. | mdpi.com |

| 4-Trifluoromethylbenzyl | Studied in the context of histamine (B1213489) H3 receptor antagonists. | nih.gov |

Modifications to the Guanidine Core and Their Biological Implications

The guanidine group is a highly basic and polar functional group that is often crucial for the biological activity of the compounds in which it is found. sci-hub.se Modifications to this core can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

One common modification is the incorporation of the guanidine moiety into a cyclic system. For example, the synthesis of trisubstituted bicyclic guanidines has been explored in the development of opioid ligands. nih.gov These rigid structures can help to lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a particular receptor subtype. The development of pyrrolidine (B122466) bis-cyclic guanidines has also led to the identification of compounds with antimicrobial activity. nih.gov

Another important class of modified guanidines is the aminoguanidine (B1677879) hydrazones. These derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov A series of aminoguanidine hydrazone analogues have shown potential as both antimicrobial agents and cholinesterase inhibitors. nih.gov The versatility of the hydrazone linkage allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties.

The biological implications of these modifications are significant. For instance, in the context of antifungal agents, compounds containing two guanidine moieties have been shown to display higher potency. nih.gov This suggests that a bis-guanidine motif may be a beneficial feature to incorporate in the design of new antifungals.

Table 2: Biological Implications of Guanidine Core Modifications

| Modification | Example Class | Biological Implication | Reference |

|---|---|---|---|

| Cyclic Guanidines | Bicyclic Guanidines | Can enhance receptor affinity and selectivity by constraining molecular conformation. | nih.gov |

| Pyrrolidine Bis-cyclic Guanidines | Demonstrated antimicrobial activity. | nih.gov | |

| Aminoguanidine Hydrazones | Various Hydrazone Derivatives | Exhibit a broad range of activities including antimicrobial, anticonvulsant, and cholinesterase inhibition. | nih.govnih.gov |

| Bis-Guanidines | Oxadiazole-containing bis-guanidines | Can lead to higher antifungal potency. | nih.gov |

Influence of Linker Length and Heterocyclic Integrations on Pharmacological Profiles

The linker connecting the benzyl moiety to the guanidine core, as well as the incorporation of heterocyclic rings, can significantly modulate the pharmacological profile of the resulting analogs.

The length and flexibility of the linker are critical factors. nih.gov In the context of antibody-drug conjugates, a shorter linker can lead to improved stability. frontiersin.org While not a direct analogy, this principle can be relevant to small molecules as well, where the linker length can influence conformational flexibility and interaction with the target. For example, in a study of histamine H3 receptor antagonists, replacing a flexible seven-methylene linker with a more rigid 1,4-cyclohexylene or p-phenylene group led to a significant decrease in H3R activity but the emergence of potent muscarinic M2 and M4 receptor antagonism. nih.gov This demonstrates how linker rigidity can dramatically shift the pharmacological profile.

The integration of heterocyclic scaffolds is a common strategy in drug discovery to introduce favorable physicochemical properties and to explore new chemical space. nih.gov Heterocycles can act as bioisosteres for other functional groups, influence solubility and metabolic stability, and provide additional points of interaction with the target. In the development of inhibitors for Mycobacterium tuberculosis IMPDH, the piperazine (B1678402) ring was found to be important for whole-cell activity. nih.gov Replacing it with a flexible ethylenediamine (B42938) spacer resulted in a loss of this activity, underscoring the importance of the heterocyclic core. nih.gov

The strategic incorporation of various heterocyclic systems, such as piperidine, indole, and sulfur-containing rings, is a key approach in medicinal chemistry to develop compounds with improved therapeutic potential. nih.gov

Design Principles for Novel Guanidine-Core Bearing Small Molecules

The design of novel small molecules containing a guanidine core is guided by several key principles aimed at optimizing their therapeutic potential. The guanidine group itself is a versatile pharmacophore, capable of participating in multiple types of interactions, including hydrogen bonding and electrostatic interactions. jove.com

A fundamental principle is the strategic use of the guanidine moiety to target specific biological macromolecules. The positively charged guanidinium (B1211019) group can form strong ionic bonds with negatively charged residues, such as aspartate or glutamate (B1630785), in a protein's binding site. nih.gov This interaction is often a key driver of binding affinity.

Another important design consideration is the modulation of the guanidine group's basicity. While the high basicity of guanidine is often essential for its biological activity, it can also lead to poor oral bioavailability and other undesirable pharmacokinetic properties. sci-hub.se Therefore, a common strategy is to introduce substituents that can modulate the pKa of the guanidine group, striking a balance between potency and drug-likeness.

Strategies for Rational Design of Analogs with Improved Potency and Selectivity

The rational design of guanidine-containing analogs with enhanced potency and selectivity is a multifaceted process that leverages an understanding of SAR and the principles of medicinal chemistry.

One key strategy is to exploit differences in the binding sites of the target and off-target proteins. Even closely related proteins can have subtle differences in their amino acid composition, which can be exploited to achieve selectivity. For example, the design of selective kinase inhibitors often involves targeting specific amino acid residues that are not conserved across the kinase family. nih.gov Computational methods, such as molecular docking and electrostatic potential calculations, can be invaluable in identifying these differences and in designing ligands that can selectively interact with the target of interest. nih.gov

Another approach is to modulate the electrostatic properties of the ligand. By optimizing the charge distribution of the molecule, it is possible to enhance its binding affinity for the target while minimizing interactions with off-target proteins. nih.gov This can be achieved through the introduction of specific substituents that alter the electron density of the molecule.

Conformational constraint is another powerful strategy for improving both potency and selectivity. By rigidifying the molecule through the introduction of cyclic systems or other conformational locks, it is possible to reduce the entropic penalty of binding and to favor the bioactive conformation. nih.govnih.gov This can lead to a significant increase in binding affinity and selectivity.

Finally, the use of structure-based drug design, where the three-dimensional structure of the target protein is known, can greatly facilitate the rational design process. By visualizing how a ligand binds to its target, it is possible to identify key interactions and to design new analogs that can form additional or more favorable interactions, leading to improved potency and selectivity. acs.org

Emerging Research Avenues and Future Directions

The unique structural and chemical properties of guanidine (B92328) derivatives, particularly 1-(3,4-Dimethoxybenzyl)guanidine, have positioned them as compounds of significant interest across various scientific disciplines. The inherent basicity, hydrogen bonding capability, and potential for chiral modifications make this class of molecules a fertile ground for ongoing and future research.

Q & A

What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzyl)guanidine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of guanidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the reaction of 3,4-dimethoxybenzylamine with a guanidinylation reagent (e.g., 1H-pyrazole-1-carboxamidine or bis-Boc guanidine). Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require stringent purification to remove traces .

- Temperature : Elevated temperatures (60–80°C) improve kinetics but risk side reactions like demethylation of the dimethoxy group .

- Protecting groups : Boc-protected intermediates simplify purification but necessitate deprotection steps, which can reduce overall yield .

Data Table :

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct condensation (unprotected) | 45–55 | 85–90 | Byproduct formation |

| Boc-protected route | 60–70 | >95 | Deprotection efficiency |

How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?

Answer:

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Methodological strategies include:

- Dynamic NMR : Variable-temperature NMR can identify rotameric equilibria of the benzyl-guanidine bond .

- DFT calculations : Compare experimental X-ray bond angles/distances with computational models to validate static vs. dynamic structures .

- Co-crystallization : Use co-crystallants to stabilize specific conformers for X-ray analysis .

What experimental designs are recommended for studying the biochemical interactions of this compound with protein targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) under physiological pH and ionic strength .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

- Mutagenesis : Target residues (e.g., aspartate/glutamate in active sites) to assess guanidine’s basicity-driven binding .

How can molecular dynamics (MD) simulations elucidate the mechanism of this compound in enzyme inhibition?

Answer:

- Force field selection : Use GAFF2 or CHARMM36 with adjusted parameters for guanidine’s resonance stabilization .

- Binding free energy calculations : Apply MM-PBSA/GBSA to predict binding hotspots, focusing on the dimethoxybenzyl moiety’s van der Waals interactions .

- Trajectory analysis : Monitor hydrogen-bond persistence between guanidine and catalytic residues (e.g., in kinases or proteases) .

What methodologies are suitable for analyzing microbial degradation of this compound in environmental samples?

Answer:

- Stable Isotope Probing (SIP) : Use ¹³C-labeled guanidine to trace assimilation by nitrifying bacteria (e.g., Nitrosomonas spp.) .

- Kinetic profiling : Apply Michaelis-Menten models to quantify degradation rates (Vmax) and substrate affinity (Km) in whole-cell assays .

Data Table :

| Parameter | Value | Implications |

|---|---|---|

| Km(app) | 1.34 µM | High affinity at low environmental concentrations |

| Inhibition threshold | >400 µM | Toxicity at elevated concentrations |

How do solvent polarity and pH affect the stability of this compound in storage?

Answer:

- pH stability : The compound is stable at pH 6–8; acidic conditions (<4) protonate the guanidine group, inducing hydrolysis, while alkaline conditions (>9) risk demethylation .

- Solvent selection : Store in anhydrous DMSO or ethanol to prevent hydration. Aqueous buffers require antioxidants (e.g., BHT) to prevent oxidation of the dimethoxy group .

What advanced techniques can resolve contradictions in synthetic pathway efficiency reports?

Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reagent stoichiometry, solvent purity) .

- In-situ monitoring : Employ ReactIR or LC-MS to track intermediate formation and identify bottlenecks .

- Cross-validation : Compare yields across labs using standardized reagents and protocols .

How can researchers differentiate between specific and nonspecific interactions of this compound in cellular assays?

Answer:

- Competitive binding assays : Use structural analogs (e.g., 1-(4-methoxybenzyl)guanidine) to assess specificity .

- CRISPR knockout models : Eliminate putative targets (e.g., guanidine-binding enzymes) to confirm phenotypic relevance .

- Proteome profiling : Combine affinity pulldown with mass spectrometry to identify off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.